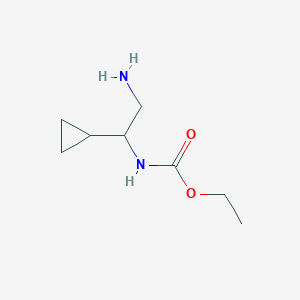

ethyl N-(2-amino-1-cyclopropylethyl)carbamate

CAS No.: 1247926-57-3

Cat. No.: VC2826710

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247926-57-3 |

|---|---|

| Molecular Formula | C8H16N2O2 |

| Molecular Weight | 172.22 g/mol |

| IUPAC Name | ethyl N-(2-amino-1-cyclopropylethyl)carbamate |

| Standard InChI | InChI=1S/C8H16N2O2/c1-2-12-8(11)10-7(5-9)6-3-4-6/h6-7H,2-5,9H2,1H3,(H,10,11) |

| Standard InChI Key | LXAQQDNQIQVNMW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)NC(CN)C1CC1 |

| Canonical SMILES | CCOC(=O)NC(CN)C1CC1 |

Introduction

Chemical Structure and Properties

Ethyl N-(2-amino-1-cyclopropylethyl)carbamate (CAS No. 1247926-57-3) features a primary amine group attached to an ethyl carbamate moiety and a cyclopropyl ring. This structural arrangement gives the compound distinctive chemical characteristics that make it valuable for various applications.

Basic Chemical Data

The fundamental chemical properties of ethyl N-(2-amino-1-cyclopropylethyl)carbamate are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1247926-57-3 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| SMILES Code | O=C(OCC)NC(C1CC1)CN |

| MDL Number | MFCD16707023 |

The compound contains several key functional groups: an ethyl carbamate group (−NHCO₂CH₂CH₃), a primary amine (−NH₂), and a cyclopropyl ring, which contribute to its chemical behavior and reactivity .

Structural Features

The molecular structure of ethyl N-(2-amino-1-cyclopropylethyl)carbamate includes:

-

A carbamate group (−NHCO₂R): This group is known for its stability and ability to participate in hydrogen bonding, making it important in various biological processes.

-

A cyclopropyl ring: This three-membered ring introduces unique steric and electronic properties due to its constrained geometry.

-

A primary amine: This functional group enhances the molecule's solubility in water and provides a site for further chemical modifications.

The cyclopropyl ring is particularly noteworthy as it creates specific supramolecular synthon hierarchies that affect how the molecule interacts with other chemical entities .

Synthesis Methods

The synthesis of ethyl N-(2-amino-1-cyclopropylethyl)carbamate typically involves several strategic approaches, drawing on established methods for similar carbamate compounds.

Standard Synthetic Route

By analyzing the synthesis methods of structurally similar compounds, we can infer that ethyl N-(2-amino-1-cyclopropylethyl)carbamate synthesis would follow this general pathway:

-

Starting with 2-amino-1-cyclopropylethylamine

-

Reaction with ethyl chloroformate in the presence of a base (such as triethylamine)

-

Purification via extraction, column chromatography, or recrystallization

This synthetic strategy is analogous to the preparation of the tert-butyl analog, which uses tert-butyl chloroformate instead of ethyl chloroformate.

Alternative Synthesis Approaches

Research indicates that alternative synthesis pathways might include:

-

C-alkylation of diethyl acetamidomalonate followed by selective transformations, as documented in research on cyclopropyl-containing peptide structures .

-

Coupling reactions using carbodiimide reagents such as 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) with HOBt (1-hydroxybenzotriazole) .

The reported yields for similar coupling reactions typically range from 36-72%, depending on reaction conditions and specific reagents used .

Chemical Reactions and Properties

Ethyl N-(2-amino-1-cyclopropylethyl)carbamate undergoes various chemical reactions, primarily involving the amine and carbamate functional groups.

Nucleophilic Substitution

The primary amine group acts as a nucleophile in substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions typically proceed under basic conditions and can be used for further functionalization of the molecule.

Carbamate Chemistry

The carbamate group (−NHCO₂Et) is relatively stable but can undergo hydrolysis under acidic or basic conditions. The aryl O-carbamate group is recognized as a strong directed metalation group (DMG) in directed ortho metalation (DoM) chemistry, suggesting that carbamate groups have significant influence on reaction directionality .

Comparative Reactivity

Compared to its tert-butyl analog, ethyl N-(2-amino-1-cyclopropylethyl)carbamate exhibits:

-

Higher susceptibility to acidic hydrolysis due to the less sterically hindered ethyl group

-

Similar nucleophilicity at the amine position

-

Comparable hydrogen bonding capabilities

Research on related carbamate structures indicates that the cyclopropyl ring introduces unique electronic effects that influence the reactivity patterns of these compounds .

Biological Activity and Applications

Ethyl N-(2-amino-1-cyclopropylethyl)carbamate and its structural analogs demonstrate various biological activities that suggest potential pharmaceutical applications.

Antimicrobial Properties

Research on structurally similar compounds, such as tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate, has shown significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated inhibitory effects against multiple pathogens, as shown in the following table:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 45 |

| K. pneumoniae | 55 |

Based on structural similarities, ethyl N-(2-amino-1-cyclopropylethyl)carbamate may exhibit comparable antimicrobial properties, though potentially with different potency due to the ethyl versus tert-butyl substitution.

Anti-inflammatory Activity

Related compounds have demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokine levels. Studies on structurally similar carbamates have shown inhibition of TNF-α and IL-6 production, suggesting potential applications in managing inflammatory conditions.

Pharmaceutical Research

Carbamate compounds similar to ethyl N-(2-amino-1-cyclopropylethyl)carbamate have been investigated as:

-

Building blocks in peptide synthesis

-

Intermediates in the production of more complex pharmaceutical compounds

-

Potential inverse agonists for nuclear receptors

Research on CINPA1 analogs with carbamate groups at specific positions has shown varying levels of inverse agonistic activity, with IC₅₀ values ranging from 235 nM to over 70,000 nM depending on the exact structural modifications .

Structure-Activity Relationships

The biological and chemical activities of ethyl N-(2-amino-1-cyclopropylethyl)carbamate are significantly influenced by its structural components.

Impact of Carbamate Substitution

Studies on related compounds reveal how carbamate substitution affects biological activity. For example, research on CINPA1 analogs demonstrates that:

-

An ethyl carbamate at position 3 (as found in compounds 12-18) produces IC₅₀ values ranging from 235 nM to >70,000 nM

-

Replacing ethyl carbamate with isopropyl carbamate (as in compound 20) increased potency approximately 3-fold compared to the ethyl analog (compound 18)

This suggests that the nature of the alkyl group in the carbamate moiety significantly impacts biological activity, with larger groups potentially enhancing potency in certain applications.

Cyclopropyl Group Contributions

The cyclopropyl ring contributes unique properties to the compound's behavior:

Studies examining the molecular graphs and Hirshfeld surfaces of cyclopropyl-containing compounds reveal that these structures form specific hydrogen bonding patterns that influence their three-dimensional organization and interactions with biological targets .

Comparison with Related Compounds

Ethyl N-(2-amino-1-cyclopropylethyl)carbamate belongs to a family of structurally related compounds with varying properties and applications.

Structural Analogs Comparison

The following table compares ethyl N-(2-amino-1-cyclopropylethyl)carbamate with its close structural analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Ethyl N-(2-amino-1-cyclopropylethyl)carbamate | C₈H₁₆N₂O₂ | 172.22 | Reference compound |

| tert-butyl N-(2-amino-1-cyclopropylethyl)carbamate | C₁₀H₂₀N₂O₂ | 200.28 | tert-butyl vs. ethyl group |

| tert-butyl N-{2-[1-(aminomethyl)cyclopropyl]ethyl}carbamate | C₁₁H₂₂N₂O₂ | 214.30 | Different position of cyclopropyl group |

| N-(2-aminoethyl)carbamate | C₃H₇N₂O₂⁻ | 103.10 | Lacks cyclopropyl group |

| Ethyl 1-aminocyclopropanecarboxylate | C₆H₁₁NO₂ | 129.16 | Carboxylate vs. carbamate structure |

The differences in these structures result in varying chemical properties, reactivity patterns, and biological activities .

Stereochemistry Considerations

While ethyl N-(2-amino-1-cyclopropylethyl)carbamate can exist as stereoisomers, the specific preparation and biological activity of individual stereoisomers must be considered. The (S)-configured analog tert-butyl N-[(1S)-2-amino-1-cyclopropyl-ethyl]carbamate (CAS: 1374970-04-3) has been specifically synthesized and studied, suggesting stereochemistry plays an important role in the properties of these compounds .

Current Research and Future Directions

Research on ethyl N-(2-amino-1-cyclopropylethyl)carbamate and related compounds continues to evolve, with several promising areas of investigation.

Emerging Applications

Current research suggests several potential applications for ethyl N-(2-amino-1-cyclopropylethyl)carbamate and structurally related compounds:

-

Development of novel antimicrobial agents to address antibiotic resistance

-

Creation of anti-inflammatory therapeutics with reduced side effects

-

Use as building blocks in the synthesis of more complex bioactive molecules

-

Exploration as nuclear receptor modulators for treating metabolic disorders

The cyclopropyl-containing carbamate structure continues to attract interest for its unique chemical and biological properties .

Synthetic Methodology Improvements

Recent advancements in synthetic methods relevant to ethyl N-(2-amino-1-cyclopropylethyl)carbamate include:

-

More efficient coupling reactions using modern reagents like HATU (N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate)

-

Stereoselective synthesis approaches to access specific isomers

-

Green chemistry initiatives focusing on more environmentally friendly preparation methods

These methodological improvements are expected to enhance the accessibility and applicability of ethyl N-(2-amino-1-cyclopropylethyl)carbamate in various research contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume